molecular formula C14H16O3 B2808642 Ethyl 2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate CAS No. 95448-03-6

Ethyl 2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Cat. No. B2808642
CAS RN: 95448-03-6
M. Wt: 232.279
InChI Key: ALLAHYCMLCUBEM-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving Ethyl 2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate. More research is needed to fully understand its reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a compound involved in various chemical reactions and syntheses. For instance, it reacts with zinc enolates to form compounds like ethyl 5,5-dimethyl-4-(6-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxotetrahydrofuran-3-carboxylates, which are significant in organic synthesis (Shchepin et al., 2006).

Synthesis of Tetrahydronaphthalene Derivatives

It is used in the synthesis of tetrahydronaphthalene derivatives. For example, a study describes the synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol from naphthalene-2,3-diol, an important step in the production of complex organic compounds (Göksu et al., 2003).

Application in Organic Reactions

The compound is also involved in various organic reactions. One study discusses its role in the synthesis of ethyl 4′-oxospiro[cyclopropane-1,1′(4′H)-naphthalene]-2′-carboxylate derivatives, highlighting its utility in complex organic syntheses (Arrault et al., 2001).

Use in Pharmaceutical Chemistry

Ethyl 2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is instrumental in pharmaceutical chemistry. For instance, it was used in the synthesis of compounds with potential antimonoamineoxidase and antitumor activity, as shown in a study focusing on the reactions of certain naphthalene derivatives (Markosyan et al., 2008).

properties

IUPAC Name

ethyl 2-methyl-1-oxo-3,4-dihydronaphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-3-17-13(16)14(2)9-8-10-6-4-5-7-11(10)12(14)15/h4-7H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLAHYCMLCUBEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC2=CC=CC=C2C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Citations

For This Compound
2
Citations
VC Polites - 2022 - search.proquest.com
In the past decade, renewed interest in odd-electron pathways has reaffirmed organic chemistry’s indispensable role in the synthesis of complex molecules and in drug-discovery efforts…
Number of citations: 3 search.proquest.com
S Jones, P Zhao - Tetrahedron: Asymmetry, 2014 - Elsevier
Attempts at performing dynamic kinetic resolution on a series of cyclic ketimines by making use of an asymmetric organocatalysed hydrosilylation gave modest conversion and …
Number of citations: 18 www.sciencedirect.com

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